molecular formula C37H62N2O4 B12751153 Mochol CAS No. 452323-21-6

Mochol

Cat. No.: B12751153
CAS No.: 452323-21-6
M. Wt: 598.9 g/mol
InChI Key: HEZIVRACDFRXBU-PKHDATKRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mochol is synthesized through a multi-step process involving the esterification of cholesterol with succinic anhydride, followed by the reaction with N-ethylmorpholine. The reaction conditions typically involve the use of organic solvents such as ethanol and acetonitrile, and the process is carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mochol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under mild conditions to prevent degradation of the cholesterol structure .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

Mochol exerts its effects primarily through its ability to integrate into lipid bilayers, enhancing the stability and permeability of nanoliposomes. This integration facilitates the targeted delivery of encapsulated drugs to specific cells or tissues. The molecular targets include cell membrane lipids and proteins involved in endocytosis and intracellular trafficking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mochol is unique due to its specific structural modifications, which enhance its solubility and stability in aqueous environments. This makes it particularly suitable for use in nanoliposome formulations, providing advantages over other cholesterol derivatives in terms of drug delivery efficiency and stability .

Properties

CAS No.

452323-21-6

Molecular Formula

C37H62N2O4

Molecular Weight

598.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2-morpholin-4-ylethylamino)-4-oxobutanoate

InChI

InChI=1S/C37H62N2O4/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(15-17-36(28,4)33(30)16-18-37(31,32)5)43-35(41)14-13-34(40)38-19-20-39-21-23-42-24-22-39/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,40)/t27-,29+,30+,31-,32+,33+,36+,37-/m1/s1

InChI Key

HEZIVRACDFRXBU-PKHDATKRSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)NCCN5CCOCC5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NCCN5CCOCC5)C)C

Origin of Product

United States

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